Cas no 1805241-59-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

4-ブロモ-2-(ジフルオロメチル)-3-フルオロピリジン-6-カルボキシアルデヒドは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。その特徴的な構造として、6位のアルデヒド基と2位のジフルオロメチル基、3位のフッ素原子、4位の臭素原子を有しており、これら官能基の多様性から精密有機合成において優れた反応性を示します。特に、アルデヒド基はさらに誘導体化可能な点が合成化学上有用であり、ハロゲン置換基の存在によりカップリング反応や置換反応への適用が可能です。高い電子求引性を有するフッ素原子の導入により、代謝安定性の向上が期待される点も特筆すべき特性です。

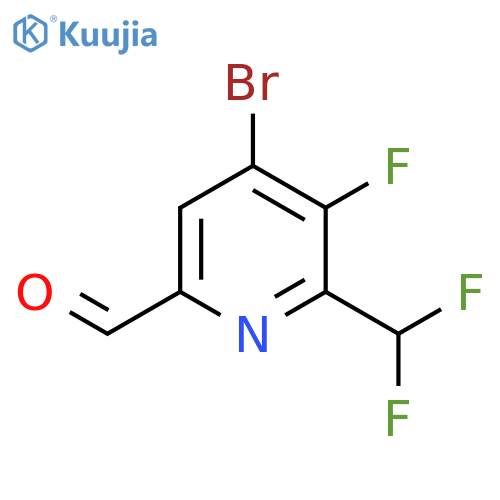

1805241-59-1 structure

商品名:4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

CAS番号:1805241-59-1

MF:C7H3BrF3NO

メガワット:254.004031419754

CID:4860056

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

-

- インチ: 1S/C7H3BrF3NO/c8-4-1-3(2-13)12-6(5(4)9)7(10)11/h1-2,7H

- InChIKey: WNCSYYNEMVRVQO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=O)N=C(C(F)F)C=1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 30

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061354-1g |

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |

1805241-59-1 | 97% | 1g |

$1,460.20 | 2022-04-01 |

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 関連文献

-

1. Water

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1805241-59-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量